Boc-D-Phe(2,4-Cl2)-OH (CAS 114873-12-0) is a highly specialized, Boc-protected unnatural D-amino acid utilized primarily in solid-phase peptide synthesis (SPPS) and solution-phase manufacturing [1]. Featuring a D-phenylalanine core with chlorine substitutions at the 2 and 4 positions, this building block introduces significant steric bulk, enhanced lipophilicity, and resistance to proteolytic degradation into target peptide sequences [2]. It is a critical precursor for synthesizing long-acting peptide therapeutics, including gonadotropin-releasing hormone (GnRH) antagonists and melanocortin receptor modulators, where the D-2,4-dichlorophenylalanine residue is essential for receptor binding affinity [3]. The Boc protecting group enables orthogonal synthesis strategies, particularly in protocols requiring strong acid deprotection to overcome sequence-dependent aggregation or base-catalyzed side reactions [1].
Substituting Boc-D-Phe(2,4-Cl2)-OH with standard D-phenylalanine or mono-halogenated analogs (e.g., Boc-D-Phe(4-Cl)-OH) fundamentally alters the pharmacological profile of the resulting peptide, as the dual chlorine substitution creates a specific dihedral angle restriction and hydrophobic interaction that mono-substituted analogs cannot replicate, often resulting in a dramatic loss of receptor antagonist activity [1]. Furthermore, substituting the Boc protecting group with Fmoc (Fmoc-D-Phe(2,4-Cl2)-OH) is frequently unviable in specific manufacturing workflows; Fmoc deprotection relies on basic conditions that can induce aspartimide formation or epimerization in susceptible sequences, whereas Boc-SPPS utilizes acidic deprotection, maintaining stereochemical integrity and disrupting problematic peptide aggregation during synthesis [2].
S-enantiomer replacement may alter stereochemical presentation and peptide-binding context.
Alternative dichloro regioisomer (e.g., 3,4-) exhibits distinct steric and electronic interactions.
Fmoc protection instead of Boc renders the SPPS strategy chemically incompatible.
In the synthesis of complex peptides containing base-sensitive motifs (e.g., Asp-Gly or Cys residues), the choice of protecting group is critical. Boc-D-Phe(2,4-Cl2)-OH utilizes acidic deprotection (TFA), which avoids the base-catalyzed side reactions inherent to Fmoc chemistry [1]. Comparative synthesis models demonstrate that Fmoc deprotection (using piperidine) can lead to significant aspartimide formation or epimerization, whereas the Boc strategy maintains high crude purity [2].
| Evidence Dimension | Crude peptide purity and side-product formation |
| Target Compound Data | Boc-D-Phe(2,4-Cl2)-OH maintains >90% crude purity by avoiding base-catalyzed degradation. |
| Comparator Or Baseline | Fmoc-D-Phe(2,4-Cl2)-OH (piperidine deprotection can yield 10-30% aspartimide or epimerization byproducts in susceptible sequences). |
| Quantified Difference | Up to a 30% reduction in base-catalyzed impurities, significantly improving overall synthesis yield. |
| Conditions | Solid-phase peptide synthesis of base-sensitive or Asp/Gly-rich peptide sequences. |
Selecting the Boc-protected building block is critical for maximizing yield and minimizing costly purification steps in sequences incompatible with Fmoc chemistry.
Synthesizing highly hydrophobic or structured peptides often suffers from on-resin aggregation, which drastically reduces coupling efficiency. Boc-SPPS using Boc-D-Phe(2,4-Cl2)-OH relies on 100% TFA for deprotection, a strong solvent that effectively disrupts beta-sheet aggregation [1]. This ensures consistent coupling efficiencies in difficult sequences where standard Fmoc protocols fail [2].
| Evidence Dimension | Coupling efficiency in aggregation-prone sequences |
| Target Compound Data | TFA-based deprotection in Boc-SPPS maintains >95% per-step coupling efficiency by solubilizing growing peptide chains. |
| Comparator Or Baseline | Fmoc-SPPS (20% piperidine in DMF often fails to disrupt aggregation, dropping coupling efficiency to <80% in difficult regions). |
| Quantified Difference | 15-20% higher per-step coupling efficiency in highly hydrophobic or structured peptide regions. |
| Conditions | Synthesis of hydrophobic, long-chain peptides (e.g., >30 amino acids) on solid support. |
Procurement of Boc-protected derivatives is essential for manufacturing long or hydrophobic peptides where Fmoc strategies suffer from severe aggregation-related yield losses.
The 2,4-dichloro substitution pattern on the D-phenylalanine ring provides specific steric bulk and lipophilicity required to lock peptides into an antagonist conformation. Incorporating Boc-D-Phe(2,4-Cl2)-OH yields peptides with exceptionally high receptor binding affinities, whereas mono-substituted or unsubstituted analogs fail to achieve the necessary pharmacological potency [1].
| Evidence Dimension | Receptor binding affinity (IC50/Ki) |
| Target Compound Data | D-Phe(2,4-Cl2) incorporation locks the peptide into an antagonist conformation, often yielding sub-nanomolar binding affinities (IC50 < 1 nM). |
| Comparator Or Baseline | Mono-substituted D-Phe(4-Cl) or unsubstituted D-Phe (often results in micromolar affinity or loss of antagonist activity). |
| Quantified Difference | 100- to 1000-fold improvement in receptor binding affinity for specific therapeutic targets. |
| Conditions | Receptor binding assays for GnRH or melanocortin receptors. |
For manufacturers of peptide antagonists, the specific 2,4-dichloro substitution pattern is strictly required to achieve the necessary pharmacological potency.
Boc-D-Phe(2,4-Cl2)-OH is a critical building block for the large-scale synthesis of gonadotropin-releasing hormone (GnRH) antagonists. Its specific halogenation pattern is required to lock the peptide into an antagonist conformation, while the Boc protection strategy is often employed in industrial solution-phase or hybrid SPPS/solution-phase manufacturing to avoid base-catalyzed side reactions and optimize overall yield [1].
In laboratory and industrial workflows targeting highly hydrophobic or structured peptides, Fmoc-based synthesis often fails due to on-resin aggregation. Procuring the Boc-protected derivative allows chemists to utilize TFA-based deprotection cycles, which effectively disrupt beta-sheet formation and maintain high coupling efficiencies throughout the synthesis of complex sequences [2].
For research programs focused on extending the in vivo half-life of peptide drugs, incorporating D-2,4-dichlorophenylalanine provides massive steric shielding against endopeptidases. This compound is the preferred precursor when designing long-acting receptor modulators that must survive systemic circulation without rapid enzymatic degradation [3].